molecular formula C28H35N3O8 B6334669 Fmoc-L-Lys(Boc-Aoa)-OH CAS No. 757960-24-0

Fmoc-L-Lys(Boc-Aoa)-OH

Cat. No.: B6334669
CAS No.: 757960-24-0
M. Wt: 541.6 g/mol
InChI Key: ABHYSVHAEUYSTD-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(Boc-Aoa)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(Boc-Aoa)-OH typically involves the following steps:

    Protection of Lysine: The amino group of lysine is protected with a Boc group.

    Attachment of Aoa: The Boc-protected lysine is then reacted with an appropriate reagent to introduce the Aoa (aminooxyacetic acid) group.

    Fmoc Protection: Finally, the Fmoc group is introduced to protect the alpha-amino group of lysine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

    Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.

    Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for coupling reactions.

Major Products:

    Deprotected Lysine Derivatives: After deprotection, the lysine derivative can be further reacted to form peptides.

    Peptides: Coupling reactions result in the formation of peptides with specific sequences.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-L-Lys(Boc-Aoa)-OH is used as a building block in solid-phase peptide synthesis.

Biology:

    Protein Engineering: It is used in the synthesis of modified peptides and proteins for research purposes.

Medicine:

    Drug Development: Modified peptides synthesized using this compound can be used in drug discovery and development.

Industry:

    Biotechnology: It is used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

Molecular Targets and Pathways: The compound itself does not have a direct mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using Fmoc-L-Lys(Boc-Aoa)-OH can have various mechanisms of action depending on their sequence and structure.

Comparison with Similar Compounds

    Fmoc-L-Lys(Boc)-OH: Similar compound without the Aoa group.

    Fmoc-L-Lys(Aoa)-OH: Similar compound without the Boc group.

Uniqueness:

    Fmoc-L-Lys(Boc-Aoa)-OH: is unique due to the presence of both Boc and Aoa groups, providing additional protection and functionalization options during peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O8/c1-28(2,3)39-27(36)31-38-17-24(32)29-15-9-8-14-23(25(33)34)30-26(35)37-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,35)(H,31,36)(H,33,34)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHYSVHAEUYSTD-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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